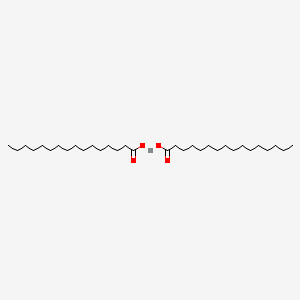Zinc palmitate
CAS No.: 4991-47-3
Cat. No.: VC3732049
Molecular Formula: C32H62O4Zn
Molecular Weight: 576.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4991-47-3 |
|---|---|
| Molecular Formula | C32H62O4Zn |
| Molecular Weight | 576.2 g/mol |
| IUPAC Name | zinc;hexadecanoate |
| Standard InChI | InChI=1S/2C16H32O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
| Standard InChI Key | GJAPSKMAVXDBIU-UHFFFAOYSA-L |
| SMILES | CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Introduction
Zinc palmitate is a chemical compound with the CAS number 4991-47-3, commonly known as zinc hexadecanoate. It is a zinc salt of palmitic acid, which is a saturated fatty acid. Zinc palmitate is used in various industrial applications, including as a flatting agent in lacquers, a pigment suspending agent for paints, in rubber compounding, and as a lubricant in plastics .
Industrial Applications
Zinc palmitate is utilized in several industrial sectors due to its unique properties:
-
Paints and Coatings: It acts as a pigment suspending agent, helping to maintain uniform distribution of pigments in paint formulations.
-
Rubber Compounding: Zinc palmitate is used to enhance the properties of rubber, such as improving its durability and resistance to wear.
-
Plastics: It serves as a lubricant, reducing friction between plastic components and improving their processing characteristics.
-
Cosmetics: Zinc palmitate is also used in deodorants to reduce or mask unpleasant body odors .
Safety Information Table
| Hazard | Description |
|---|---|
| Eye Irritation | Causes serious eye irritation |
| Combustibility | Combustible |
| Persistence and Bioaccumulation | Moderate concern |
| Non-reproductive Organ System Toxicity | Low to moderate concern |
| Ecotoxicology | Low concern |
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume